![molecular formula C19H21ClN2O B5853501 1-(3-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine](/img/structure/B5853501.png)
1-(3-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine, commonly known as CDMBP, is a piperazine derivative that has been extensively studied for its pharmacological properties. It is a potent and selective serotonin receptor agonist that has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
CDMBP acts as a potent and selective agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CDMBP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, particularly depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CDMBP in lab experiments is its potent and selective agonist activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This allows for the precise modulation of neurotransmitter release and the activation of various signaling pathways. However, one limitation of using CDMBP in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are several future directions that could be explored in the study of CDMBP. One potential direction is the development of more potent and selective agonists of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Another potential direction is the investigation of the potential therapeutic applications of CDMBP in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of novel delivery methods for CDMBP, such as transdermal patches or inhalation devices, could also be explored.
Méthodes De Synthèse
The synthesis of CDMBP involves the reaction of 3-chlorophenylpiperazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CDMBP.
Applications De Recherche Scientifique
CDMBP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-6-7-16(12-15(14)2)19(23)22-10-8-21(9-11-22)18-5-3-4-17(20)13-18/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXKJAKLTZBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(3,4-dimethylphenyl)carbonyl]piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.